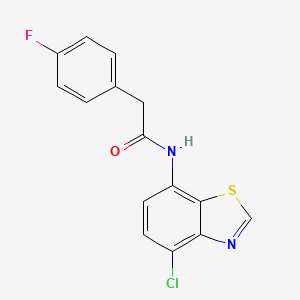

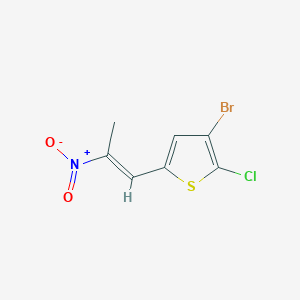

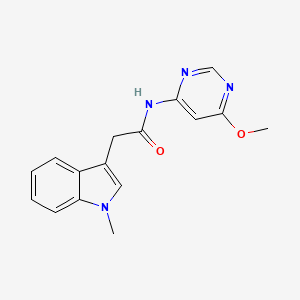

![molecular formula C16H12FNO4S B2504722 methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1357703-13-9](/img/structure/B2504722.png)

methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide, is a derivative of the benzo[b][1,4]thiazine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The benzo[b][1,4]thiazine scaffold is a common feature in various synthetic compounds that have been explored for their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related benzo[b][1,4]thiazine derivatives has been reported in the literature. For instance, a high yield synthesis of fluorescent benzo and hetero [c]-fused derivatives was achieved by transforming methyl 4-aminopyrrole-2-carboxylate into the corresponding diazo compound, followed by intramolecular azo coupling under acid conditions . Another study reported the synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was used as a precursor for further chemical transformations . These methods highlight the versatility of the benzo[b][1,4]thiazine core in synthetic chemistry.

Molecular Structure Analysis

Structural studies of benzo[b][1,4]thiazine derivatives have revealed insights into their molecular conformation. For example, crystal structures of methyl 2-pentyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide and its pentenyl-substituted counterpart were determined, showing intramolecular hydrogen bonding and a half-chair conformation of the thiazine ring . These findings are crucial for understanding the molecular geometry and potential reactivity of the benzo[b][1,4]thiazine derivatives.

Chemical Reactions Analysis

The benzo[b][1,4]thiazine core is amenable to various chemical reactions. The synthesis of 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids involved the condensation of o-aminothiophenols with diethyl 2-bromo-2-methylmalonate, followed by alkylation and hydrolysis steps . This demonstrates the reactivity of the thiazine ring and its potential for generating a wide array of functionalized derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of substituents such as the trifluoromethylthio group has been shown to affect the reactivity and stability of the benzo[e][1,2]thiazine 1,1-dioxides . The introduction of various functional groups into the benzo[b][1,4]thiazine scaffold can significantly alter its physical properties, such as solubility and melting point, as well as its chemical reactivity.

科学的研究の応用

Microwave-Induced Synthesis of Antimicrobial Analogs

A study conducted by Desai, Rajpara, and Joshi (2013) explored the synthesis of 5-arylidene derivatives bearing a fluorine atom, which are promising as antimicrobial analogs. The research highlighted the essential role of the fluorine atom in enhancing antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Synthesis of Thiazine Carboxylates

Jenny and Heimgartner (1989) discussed the formation of methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates from 4-allyl-1,3-thiazol-5(4H)-ones, presenting a methodological approach to synthesizing such compounds (Jenny & Heimgartner, 1989).

Synthesis of Fluorinated 4H-1,4-Benzothiazine-2-carboxylic Acid 1,1-Dioxides

Vysokov et al. (1993) developed a synthetic route to 1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, analogs to the fluoroquinolone family of antibacterials. This study is crucial for understanding the chemical synthesis of related compounds, although the target compound showed limited antibacterial activity (Vysokov, Charushin, Afanasyeva, & Chupakhin, 1993).

Synthesis and Characterization of Monoamine Oxidase Inhibitors

Ahmad et al. (2018) reported on the synthesis, characterization, and evaluation of monoamine oxidase inhibition of novel 2,1-benzothiazine-2,2-dioxide derivatives. This research contributes to the understanding of the therapeutic potential of such compounds in treating disorders related to monoamine oxidase activity (Ahmad et al., 2018).

Facile Synthesis of Biologically Active Compounds

Zia-ur-Rehman et al. (2009) explored the synthesis of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. Their study demonstrated a straightforward method for producing these compounds, which were subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

作用機序

Target of Action

Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide, also known as methyl 6-fluoro-1,1-dioxo-4-phenyl-4H-1lambda6,4-benzothiazine-2-carboxylate, is a compound that primarily targets KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic beta cells .

Mode of Action

The compound interacts with its targets, the KATP channels, by acting as an activator . This interaction results in the opening of these channels, which leads to the hyperpolarization of the cell membrane and inhibition of insulin release .

Biochemical Pathways

The activation of KATP channels by this compound affects the insulin signaling pathway . This can have downstream effects on glucose metabolism, impacting processes like glycolysis and gluconeogenesis .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of insulin release from pancreatic beta cells . This can result in increased blood glucose levels, making the compound potentially useful in the treatment of conditions like hypoglycemia .

特性

IUPAC Name |

methyl 6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-5-3-2-4-6-12)13-9-11(17)7-8-14(13)23(15,20)21/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBOPCHKQYMJON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

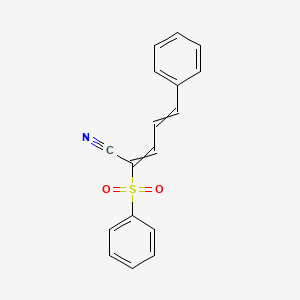

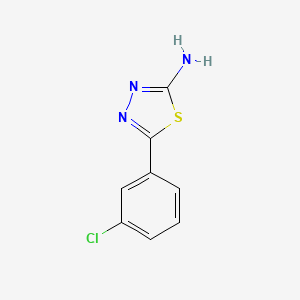

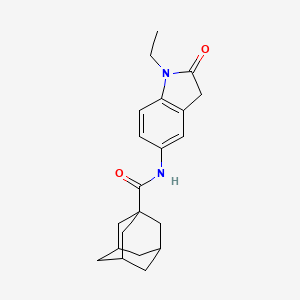

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)